BenchChemオンラインストアへようこそ!

Dermaseptin H4

Antimicrobial peptide Dermaseptin structure-activity relationship Staphylococcus aureus

Dermaseptin H4 (also designated Dermaseptin-like peptide 4, DMS4) is a 28-amino-acid, C-terminally amidated, cationic antimicrobial peptide belonging to the dermaseptin superfamily. Its primary sequence is GLWSTIKNVGKEAAIAAGKAALGALGEQ-NH₂.

Molecular Formula
Molecular Weight
Cat. No. B1577049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin H4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin H4 Procurement Guide: A 28-Residue Cationic Antimicrobial Peptide from Phyllomedusa hypochondrialis with Defined Broad-Spectrum Activity


Dermaseptin H4 (also designated Dermaseptin-like peptide 4, DMS4) is a 28-amino-acid, C-terminally amidated, cationic antimicrobial peptide belonging to the dermaseptin superfamily. Its primary sequence is GLWSTIKNVGKEAAIAAGKAALGALGEQ-NH₂ [1]. Isolated from skin secretions of the orange-legged leaf frog Phyllomedusa hypochondrialis, this peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments and exerts a membranolytic mechanism of action against microbial pathogens [2][3]. Unlike several other dermaseptin family members that have been characterized from the same amphibian source, Dermaseptin H4 carries a distinctive C-terminal -GEQ extension that differentiates it from the truncated paralog DShypo01/DPh-1 (25 residues, lacking the terminal tripeptide), a structural feature with implications for potency and target selectivity [2].

Why Dermaseptin H4 Cannot Be Casually Substituted: Quantitative Divergence in Potency, Selectivity, and Hemolytic Profile Among Dermaseptin Paralogs


Despite the dermaseptin family sharing a conserved membrane-disrupting mechanism and approximately 40% sequence identity, individual paralogs exhibit markedly distinct antimicrobial spectra, potency windows, and cytotoxicity profiles that preclude generic interchange [1]. Pioneering comparative work on dermaseptins S1–S5 demonstrated that peptides differing by only a few residues can diverge by orders of magnitude in their activity against specific Gram-positive and Gram-negative pathogens, and critically, in their hemolytic activity—dermaseptin S4 lyses erythrocytes at micromolar concentrations whereas S1 and S5 are non-hemolytic [2]. Within the P. hypochondrialis repertoire alone, Dermaseptin H4 (28 aa) displays sub-micromolar MIC values against Staphylococcus aureus (0.4 µM) and Escherichia coli (0.8 µM), while its truncated paralog DShypo01/DPh-1 (25 aa, identical N-terminal 25 residues but lacking the C-terminal -GEQ) exhibits MIC values an order of magnitude higher (6 µM) against the same species [3][4]. Furthermore, the recently discovered Dermaseptin-PH from the identical frog source exhibits MIC values of 16–64 µM, two orders of magnitude weaker than Dermaseptin H4 [5]. These quantitative gaps render generic 'dermaseptin-class' substitution scientifically unjustifiable for any experiment requiring defined potency or selectivity parameters.

Dermaseptin H4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Dermaseptin H4 Displays Sub-Micromolar S. aureus Potency: ~15-Fold Greater Than Truncated Paralogs From the Identical Frog Species

Dermaseptin H4 achieves sub-micromolar MIC against Staphylococcus aureus ATCC 12600 (0.4 µM), representing a potency approximately 15-fold greater than its truncated paralog DShypo01/DPh-1 (identical N-terminal 25 residues but lacking the C-terminal -GEQ extension), which demonstrates an MIC of 6 µM against S. aureus ATCC 6538 [1][2]. The C-terminal -GEQ tripeptide extension in Dermaseptin H4 is thus implicated as a critical potency determinant. The distinct S. aureus strains employed (ATCC 12600 vs. ATCC 6538) represent a limitation; however, both are widely accepted S. aureus reference strains and the >10-fold potency differential is unlikely to be explained by strain variation alone.

Antimicrobial peptide Dermaseptin structure-activity relationship Staphylococcus aureus

Dermaseptin H4 Exhibits Sub-Micromolar Potency Against Both Gram-Positive and Gram-Negative Bacteria, Contrasting With Dermaseptin-PH From the Same Frog Source

Dermaseptin H4 demonstrates sub-micromolar MIC values across both Gram-positive (S. aureus: 0.4 µM; M. luteus: 0.8 µM) and Gram-negative bacteria (E. coli: 0.8 µM) [1]. In stark contrast, Dermaseptin-PH, a dermaseptin peptide discovered from the identical frog source (P. hypochondrialis), exhibits MIC values of 32 µM against S. aureus, 16–64 µM against Gram-negative bacteria including E. coli, and 16 µM against Candida albicans [2]. This represents a potency differential of 20- to 80-fold across shared target organisms. Dermaseptin-PH, with only 18 amino acid residues, is significantly shorter than Dermaseptin H4 (28 aa), underscoring the impact of peptide length and sequence composition on antimicrobial potency within a single species' peptide arsenal.

Antimicrobial peptide Broad-spectrum antibacterial Dermaseptin potency comparison

Dermaseptin H4 Is Predicted Non-Hemolytic, Differentiating It From the Hemolytic Dermaseptin S4 and Enabling Higher Theoretical Therapeutic Indices

The dermaseptin family displays a wide range of hemolytic activities. Dermaseptin S4 causes lysis of human erythrocytes at micromolar concentrations (reported HC₅₀ in the range of 11–20 µM) [1][2]. By contrast, Dermaseptin H4, like the majority of peptides isolated from P. hypochondrialis, is predicted to be non-hemolytic at antimicrobial concentrations, consistent with the experimental finding that dermaseptins from this amphibian source, including the closely related DShypo01/DPh-1, show no hemolytic activity up to 53 µM [3][4]. The patent literature describes engineered dermaseptin-type peptides achieving therapeutic index (TI = HC₅₀/MIC) values improved over parent peptides by significantly decreasing hemolytic activity while maintaining or improving antimicrobial potency [2]. Dermaseptin H4, with its sub-micromolar MIC values and predicted low hemolytic activity, occupies a favorable position on the potency-selectivity landscape relative to hemolytic family members such as S4. However, direct quantitative TI data for unmodified Dermaseptin H4 remain absent from published literature, and this inference is class-level.

Antimicrobial peptide selectivity Hemolytic activity Therapeutic index

Dermaseptin H4 Is a Member of the Synergy-Capable Dermaseptin Subfamily, Enabling >100-Fold Activity Enhancement When Combined With Other Dermaseptins

A landmark study by Mor et al. (1994) demonstrated that dermaseptins S1–S5 exhibit dramatic synergy of action when combined, resulting in some cases in a 100-fold increase in antibiotic activity of the mixture over the activity of individual peptides alone [1]. As a member of the dermaseptin S subfamily (sequence alignment confirms Dermaseptin H4 clusters with dermaseptins sensu stricto), Dermaseptin H4 is expected to participate in this synergistic behavior when co-administered with other dermaseptins [2]. This class-level property is not universally shared across all antimicrobial peptide families and may be leveraged for combination strategies that reduce the required individual peptide concentration by up to two orders of magnitude. Direct synergy quantification for Dermaseptin H4 with specific partner peptides has not been experimentally reported; the evidence is class-level inference based on subfamily membership.

Antimicrobial peptide synergy Dermaseptin combination therapy Membrane permeabilization

Dermaseptin H4: 90% Sequence Identity to Dermaseptin B1 With Distinct Gram-Positive Selectivity Profile

Dermaseptin H4 shares approximately 90% sequence identity with Dermaseptin B1 (TC# 1.C.52.1.1) yet displays a markedly different antimicrobial spectrum [1]. Dermaseptin H4 exhibits its lowest MIC against Gram-positive S. aureus (0.4 µM) with a 2-fold selectivity over E. coli (0.8 µM) [2], whereas Dermaseptin B1 and its close relative Dermaseptin B2 have been characterized with preferential Gram-negative activity [3]. This spectrum inversion—despite high sequence identity—demonstrates that minor sequence variations within the dermaseptin family can dramatically shift target organism selectivity. The tryptophan residue at position 3, the conserved mid-region motif, and C-terminal amidation—three conserved features of the dermaseptin family—are all present in Dermaseptin H4 and contribute to its specific selectivity profile [4].

Dermaseptin sequence alignment Antimicrobial spectrum selectivity Gram-positive vs. Gram-negative selectivity

Engineered Dermaseptin Analogs Demonstrate That Dermaseptin H4's Native Sequence Serves as a Viable Scaffold for Therapeutic Index Optimization

Recent studies on rationally designed dermaseptin derivatives demonstrate the translational potential of the dermaseptin scaffold. Haddad et al. (2024) reported that synthetic dermaseptin analogs exhibit MIC values ranging from 3.125 to 12.5 µg/mL and MBC values from 6.25 to 25 µg/mL against Acinetobacter baumannii, with concentration-dependent cytotoxicity on HEp-2 cells at microgram levels [1]. The patent by Jiang et al. (US 10,428,126 B2) explicitly teaches that specificity determinants within dermaseptin-type peptides can be modulated to shift selectivity from broad-spectrum antimicrobial activity to Gram-negative-selective activity, while significantly decreasing hemolytic activity against human red blood cells [2]. Dermaseptin H4, with its established sub-micromolar antimicrobial potency and predicted non-hemolytic profile, represents a native sequence that embodies these desirable properties without requiring the extensive chemical modifications described in the patent literature, potentially offering a more accessible starting point for structure-activity relationship (SAR) studies.

Dermaseptin engineering Therapeutic index optimization Anti-Acinetobacter baumannii

Dermaseptin H4: Optimal Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


High-Sensitivity Antibacterial Susceptibility Testing Requiring Sub-Micromolar Potency Against S. aureus and E. coli

Dermaseptin H4's sub-micromolar MIC values (0.4 µM against S. aureus ATCC 12600; 0.8 µM against E. coli ATCC 11775) position it as a potent probe for minimum inhibitory concentration assays where low peptide concentration and high sensitivity are required [1]. This potency exceeds the truncated paralog DShypo01/DPh-1 by ~15-fold and the shorter Dermaseptin-PH by 20- to 80-fold, enabling experimental designs that minimize peptide consumption and reduce the risk of peptide aggregation at higher concentrations. Standardized ATCC strains provide reproducible reference points for inter-laboratory comparison [1][2].

Peptide Engineering and SAR Studies Leveraging Dermaseptin H4 as a Low-Hemolysis Native Scaffold

For structure-activity relationship (SAR) programs aimed at optimizing antimicrobial peptide therapeutic indices, Dermaseptin H4 offers a native scaffold that combines high antimicrobial potency with predicted non-hemolytic activity—a property profile that required extensive chemical modification to achieve in other dermaseptin series (e.g., the K4S4 derivatives described in US Patent 10,428,126 B2) [3]. The presence of the three conserved dermaseptin family features (Trp at position 3, mid-region consensus motif, C-terminal amidation) makes Dermaseptin H4 a representative template for systematic modification studies, while its distinct C-terminal -GEQ extension provides a unique handle for investigating the role of C-terminal residues in potency and selectivity [4].

Combination Antimicrobial Peptide Studies Exploiting Dermaseptin-Class Synergy

As a member of the dermaseptin subfamily that has been experimentally demonstrated to exhibit up to 100-fold synergistic activity enhancement when combined with other dermaseptins, Dermaseptin H4 is a suitable candidate peptide for in vitro combination studies investigating membrane permeabilization cooperativity and fractional inhibitory concentration (FIC) index determination [5]. Such studies can explore whether the addition of Dermaseptin H4 to existing dermaseptin panels reduces the effective concentration of partner peptides, potentially decreasing overall peptide procurement costs for multi-peptide experimental protocols by orders of magnitude [5].

Gram-Positive Selective Membrane Disruption Studies

Dermaseptin H4's 2-fold selectivity for Gram-positive S. aureus (MIC 0.4 µM) over Gram-negative E. coli (MIC 0.8 µM) distinguishes it from Gram-negative-selective dermaseptins such as Dermaseptin DA4 and the B-subfamily peptides [6]. This selectivity profile makes Dermaseptin H4 particularly suitable for studies focused on Gram-positive membrane disruption mechanisms, including work on methicillin-resistant S. aureus (MRSA) where dermaseptin peptides have shown MIC values comparable to or better than conventional antibiotics [7].

Quote Request

Request a Quote for Dermaseptin H4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.